Tris(cyclopentadienyl)gadolinium

Description

Historical Development and Significance of Tris(cyclopentadienyl)lanthanides

The journey of tris(cyclopentadienyl)lanthanides began shortly after the landmark discovery of ferrocene. The first synthesis of cyclopentadienyl (B1206354) complexes of lanthanides was reported in 1954. chemicalbook.com These sandwich compounds, featuring a central lanthanide ion bonded to cyclopentadienyl (Cp) rings, initially sparked considerable curiosity regarding their structure and bonding. chemicalbook.comcymitquimica.com

However, interest in these compounds saw a temporary decline, largely due to the perception that the bonding was predominantly electrostatic, which was considered less complex and interesting than the covalent interactions in d-block organometallics. cymitquimica.com In recent decades, there has been a significant resurgence in the study of tris(cyclopentadienyl)lanthanides. This renewed interest is driven by a deeper understanding of their unique electronic properties and their remarkable potential in small molecule activation and catalysis. cymitquimica.com Their distinct reactivity and physical properties have carved out a significant niche for them in modern organometallic chemistry. cymitquimica.com

Fundamental Chemical Description of Tris(cyclopentadienyl)gadolinium

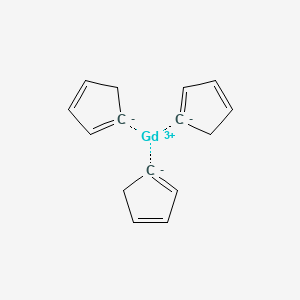

This compound is an off-white to light yellow crystalline powder. mocvd-precursor-encyclopedia.de It is characterized by a central gadolinium atom in the +3 oxidation state coordinated to three cyclopentadienyl (Cp) ligands. cymitquimica.com The bonding between the gadolinium ion and the Cp rings is primarily through π-interactions, where the electron density of the aromatic rings is shared with the metal center. cymitquimica.com This interaction stabilizes the metal complex. The compound is generally soluble in organic solvents, which is consistent with the non-polar nature of the cyclopentadienyl ligands. cymitquimica.com

The synthesis of this compound and its substituted derivatives is typically achieved through a metathesis reaction. A common method involves the reaction of gadolinium(III) chloride with a sodium or potassium salt of cyclopentadiene (B3395910) (or a substituted cyclopentadiene) in a suitable organic solvent like tetrahydrofuran (B95107) (THF). mocvd-precursor-encyclopedia.de

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Gd(C₅H₅)₃ | cymitquimica.com |

| Molecular Weight | 352.53 g/mol | mocvd-precursor-encyclopedia.de |

| Appearance | Off-white powder | N/A |

| Melting Point | 295 °C (with decomposition) | mocvd-precursor-encyclopedia.de |

| CAS Number | 1272-21-5 | cymitquimica.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclopenta-1,3-diene;gadolinium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVCUPCREAIUBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Gd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Gd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272-21-5 | |

| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)gadolinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Tris(cyclopentadienyl)gadolinium and its Derivatives

The primary methods for synthesizing these complexes involve salt metathesis reactions, which can be adapted to produce homoleptic, substituted, and heteroleptic compounds.

The most conventional and straightforward synthesis of homoleptic tris(cyclopentadienyl)lanthanide complexes involves the reaction of an anhydrous lanthanide trichloride (B1173362) with an alkali metal salt of cyclopentadiene (B3395910). wikipedia.org This salt metathesis reaction is typically performed in a coordinating solvent like tetrahydrofuran (B95107) (THF).

For gadolinium, the reaction proceeds as follows: GdCl₃ + 3 Na(C₅H₅) → Gd(C₅H₅)₃ + 3 NaCl

The product, this compound, is often isolated as a THF adduct due to the solvent's coordination to the electron-deficient gadolinium center. wikipedia.org The large ionic radius of the Gd³⁺ ion results in a high coordination number, typically 8 or 9, which is satisfied by the cyclopentadienyl (B1206354) ligands and additional solvent molecules. wikipedia.orgnih.gov

To modify the steric and electronic properties of the complex, substituted cyclopentadienyl ligands are often used. These substitutions can enhance solubility, volatility, and reactivity. A multi-step approach may be required for synthesizing complexes with particularly bulky ligands, such as tetramethylcyclopentadienyl derivatives. acs.org

A representative, albeit complex, pathway for sterically crowded lanthanide complexes involves several stages:

Formation of an intermediate: Reaction of the lanthanide trichloride with the potassium salt of the substituted cyclopentadienyl ligand. acs.org

Creation of a cationic complex: Introduction of an allyl group followed by protonolysis to generate a cationic bis(cyclopentadienyl) lanthanide species. acs.org

Final salt metathesis: Reaction with another equivalent of the potassium cyclopentadienyl salt to yield the final tris(substituted-cyclopentadienyl) lanthanide complex. acs.org

These sterically demanding ligands arrange themselves in a trigonal planar geometry around the central lanthanide ion. acs.org

Table 1: Comparison of Synthetic Routes for Homoleptic and Substituted Cyclopentadienyl Lanthanide Complexes

| Feature | Classical Homoleptic Synthesis | Advanced Substituted Synthesis |

| Gd Precursor | GdCl₃ (anhydrous) | GdCl₃ (anhydrous) |

| Cp Source | Na(C₅H₅) or K(C₅H₅) | KC₅Me₄R (R = Me, Et, iPr, SiMe₃) acs.org |

| Key Steps | Single salt metathesis reaction. wikipedia.org | Multi-step sequence including intermediate formation and generation of a cationic species. acs.org |

| Typical Product | Gd(C₅H₅)₃(THF)n | (C₅Me₄R)₃Gd acs.org |

| Driving Force | Precipitation of alkali metal halide (e.g., NaCl). | Stepwise ligand introduction and isolation of intermediates. acs.org |

Heteroleptic complexes contain more than one type of ligand bonded to the central metal ion. In the context of this compound, these can form in two primary ways: as solvent adducts or as intentionally synthesized mixed-ligand systems.

Solvent Adducts: As mentioned, the synthesis of Gd(C₅H₅)₃ in THF typically yields Gd(C₅H₅)₃(THF), a stable heteroleptic adduct. wikipedia.org The THF molecule occupies a coordination site on the gadolinium atom.

Designed Heteroleptic Precursors: For applications like Atomic Layer Deposition (ALD), heteroleptic precursors are intentionally designed to have optimal properties. nih.gov For example, a complex containing both a cyclopentadienyl ligand and alkoxide ligands can be synthesized. nih.gov The cyclopentadienyl ligand can modify the surface reactions during deposition, preventing undesirable side reactions like ligand decomposition that can occur with purely alkoxide precursors. nih.gov

Reduction Chemistry in the Synthesis of Mixed-Valence Gadolinium Cyclopentadienyl Clusters

While gadolinium is most stable in the +3 oxidation state, the synthesis of complexes in lower oxidation states can be achieved through reduction chemistry, potentially leading to mixed-valence clusters. The reduction of a Gd(III) cyclopentadienyl precursor is challenging but can be facilitated by steric pressure. The introduction of extremely bulky cyclopentadienyl ligands can create significant steric strain in a (Cp')₃Gd complex, which can promote the reduction of the Gd(III) center to Gd(II). acs.org

The synthesis of actinide(II) cyclopentadienyl complexes, such as for neptunium, has been achieved by reducing a Np(III) precursor with strong reducing agents like potassium graphite (B72142) (KC₈). nih.govrsc.org This provides a model for how a Gd(II) species might be formed. Such a reduction could theoretically lead to the formation of mixed-valence Gd(III)/Gd(II) clusters or polynuclear gadolinium complexes with unique magnetic and electronic properties. While direct evidence for mixed-valence gadolinium cyclopentadienyl clusters from reduction is limited, multinuclear gadolinium clusters with other ligands, such as nicotinate, have been synthesized, demonstrating the element's capacity to form such structures. rsc.org

This compound as a Precursor in Advanced Materials Synthesis

The volatility and reactivity of this compound and its derivatives make them valuable precursors for creating gadolinium-containing materials at the nanoscale.

Homoleptic organolanthanide complexes are often highly volatile and serve as excellent precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). rsc.org These techniques are used to deposit thin films of materials with high precision. This compound can be used as a single-source precursor to grow thin films of gadolinium-based materials. For example, in the presence of a suitable co-reactant like ammonia, it could be used to deposit gadolinium nitride (GdN) films. osti.gov Similarly, gadolinium oxide (Gd₂O₃) films could be produced using an oxygen source. These nanomaterials have applications in electronics and magnetism.

Another route to gadolinium-based nanomaterials is through the formation of coordination polymers. Bimetallic coordination polymer nanoparticles containing gadolinium have been synthesized using gadolinium salts and organic ligands. rsc.org Organometallic precursors like Gd(C₅H₅)₃ could potentially be used in related solution-based methods to generate well-defined gadolinium-containing nanoparticles for applications in diagnostics and therapy. rsc.org

Applications in Atomic Layer Deposition (ALD) Precursor Development

This compound and its derivatives have emerged as significant precursors in the field of Atomic Layer Deposition (ALD), a thin film deposition technique known for its precise thickness control at the atomic level. rsc.orgepfl.ch The volatility and reactivity of these organometallic compounds make them suitable for producing high-quality gadolinium-based thin films, which are essential for various applications in microelectronics. azonano.com The selection of a precursor for ALD is critical and depends on factors such as thermal stability, volatility, and reactivity with a co-reactant. epfl.chazonano.com Cyclopentadienyl (Cp) complexes are often favored as they are typically volatile and react effectively with common oxidants like water and ozone, leading to films with minimal impurities. azonano.com

Ozone-Based ALD Processes and Surface Chemistry

The use of ozone (O₃) as an oxidant in ALD offers several advantages, including being a powerful oxidizer that is often easier to purge from the reaction chamber than water, especially at lower temperatures. researchgate.net In the ALD of gadolinium oxide (Gd₂O₃) from tris(isopropyl-cyclopentadienyl)gadolinium (Gd(iPrCp)₃), the surface chemistry is significantly influenced by the composition of the ozone source. researchgate.net

When ozone with a low nitrogen (N₂) content is used, the process leads to the formation of a hydroxyl-terminated surface. This occurs through combustion reactions during the ozone exposure, followed by proton transfer and ligand release during the Gd(iPrCp)₃ pulse. researchgate.netseoultech.ac.kr However, this can lead to parasitic chemical vapor deposition (CVD) due to the hygroscopic nature of the resulting Gd₂O₃ film. researchgate.net In contrast, employing long ozone pulses with a high N₂ content can mitigate these parasitic reactions.

The reaction mechanism in ozone-based ALD is fundamentally different from that of water-based processes. researchgate.net For instance, in the ALD of other metal oxides using ozone, the precursor's ligands react with the ozone to form surface carbonates. Subsequent precursor pulses then chemisorb onto these carbonate sites, releasing carbon dioxide. researchgate.net This highlights the complexity and process-specific nature of the surface chemistry involved in ozone-based ALD.

Key Findings from Ozone-Based Gd₂O₃ ALD Studies:

| Parameter | Observation | Citation |

| Precursor | Tris(isopropyl-cyclopentadienyl)gadolinium (Gd(iPrCp)₃) | researchgate.net |

| Oxidant | Ozone (O₃) | researchgate.net |

| Surface Termination (Low N₂ in O₃) | Hydroxyl-terminated | researchgate.netseoultech.ac.kr |

| Side Reaction (Low N₂ in O₃) | Parasitic Chemical Vapor Deposition (CVD) | researchgate.net |

| Growth Rate | Approximately 0.52 Å/cycle (for a similar precursor system) | researchgate.net |

| Temperature Window | 150-250 °C (for a similar precursor system) | researchgate.net |

Water as an Oxidant in ALD Processes

Water is a common and effective oxidant for the ALD of metal oxides from cyclopentadienyl precursors. azonano.com For the deposition of gadolinium oxide, this compound and its derivatives react readily with water. researchgate.net The process generally involves the reaction of the precursor with hydroxyl (-OH) groups on the substrate surface, leading to the release of cyclopentadienyl ligands as neutral cyclopentadiene (CpH) molecules.

A study on the ALD of Gd₂O₃ using tris(isopropyl-cyclopentadienyl)gadolinium (Gd(iPrCp)₃) and water revealed a constant growth per cycle (GPC) of 1.1 Å at deposition temperatures between 175 and 275 °C. researchgate.net However, the hygroscopic nature of the Gd₂O₃ surface can lead to challenges. researchgate.net Physisorbed water or excess hydroxide (B78521) on the surface can result in the adsorption of more precursor molecules than a single monolayer, leading to a non-self-limiting growth that resembles chemical vapor deposition (CVD). researchgate.net It was observed that approximately 90% of the ligands were released during the Gd(iPrCp)₃ pulse as isopropyl-cyclopentadiene (iPrCpH) reaction products, a phenomenon attributed to the hygroscopic surface. researchgate.net

Growth Characteristics of Gd₂O₃ ALD with Water:

| Parameter | Value | Citation |

| Precursor | Tris(isopropyl-cyclopentadienyl)gadolinium (Gd(iPrCp)₃) | researchgate.net |

| Oxidant | Water (H₂O) | researchgate.net |

| Growth Per Cycle (GPC) | 1.1 Å | researchgate.net |

| Deposition Temperature for Constant GPC | 175 - 275 °C | researchgate.net |

| Observed Side Effect | CVD-like growth due to hygroscopic surface | researchgate.net |

Comparative Analysis with Other Lanthanide ALD Precursors

This compound is part of a broader family of lanthanide cyclopentadienyl precursors used in ALD. The properties and performance of these precursors can be compared to understand their relative advantages and disadvantages.

For instance, in a study comparing the ALD of various lanthanide oxides using β-diketonate precursors (Ln(thd)₃) and ozone, it was found that all the resulting films were cubic and polycrystalline. researchgate.net When comparing cyclopentadienyl precursors for erbium oxide ALD, it was noted that processes using water as the oxidant exhibited significantly higher growth rates than those using ozone. researchgate.net This suggests a general trend for some lanthanide cyclopentadienyl precursors.

The choice of ligands attached to the cyclopentadienyl ring can also influence the precursor's properties. For example, tris(isopropyl-cyclopentadienyl)lanthanum (La(iPr-Cp)₃) is a volatile and thermally stable solid but has poor reactivity. google.com In contrast, heteroleptic precursors combining cyclopentadienyl and amidinate ligands have been developed to achieve desirable properties like being liquid at room temperature, although this can sometimes come at the cost of volatility. google.com

A comparative study involving the ALD of dysprosium oxide (Dy₂O₃) using tris(isopropyl-cyclopentadienyl)dysprosium and water showed a GPC of 1.0 Å at temperatures between 200–275 °C, which is comparable to the 1.1 Å GPC observed for Gd₂O₃ under similar conditions. researchgate.net This indicates that different lanthanide cyclopentadienyl precursors can exhibit similar growth behaviors.

Comparative Data of Lanthanide ALD Precursors:

| Precursor | Oxidant | Deposited Film | Growth Per Cycle (Å) | Deposition Temperature (°C) | Citation |

| Tris(isopropyl-cyclopentadienyl)gadolinium | H₂O | Gd₂O₃ | 1.1 | 175-275 | researchgate.net |

| Tris(isopropyl-cyclopentadienyl)dysprosium | H₂O | Dy₂O₃ | 1.0 | 200-275 | researchgate.net |

| Er(iPrCp)₃ | H₂O | Er₂O₃ | Significantly higher than with ozone | 200-400 | researchgate.net |

| Er(iPrCp)₃ | O₃ | Er₂O₃ | Lower than with water | 200-400 | researchgate.net |

Structural Elucidation and Coordination Geometry

Crystallographic Characterization of Tris(cyclopentadienyl)gadolinium Complexes

The three-dimensional arrangement of atoms in this compound and its derivatives has been extensively studied to understand the nature of the bonding between the gadolinium metal center and the cyclopentadienyl (B1206354) ligands.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This method has been instrumental in determining the molecular structure of this compound complexes. The process involves directing a beam of monochromatic X-rays onto a single crystal of the compound. youtube.com The crystal diffracts the X-rays in a specific pattern, which is then detected and analyzed. youtube.com This diffraction pattern has a reciprocal relationship to the crystal lattice in real space, and its analysis allows for the determination of the three-dimensional arrangement of atoms within the crystal. carleton.eduresearchgate.net For this compound, SC-XRD studies have provided detailed structural data, which are crucial for understanding its chemical properties and reactivity. The quality of the crystal is paramount for obtaining high-resolution data; ideally, crystals should be single, unfractured, and of an appropriate size (typically 0.1 to 0.5 mm). researchgate.net

Coordination Environment and Hapticity of Cyclopentadienyl Ligands

The coordination environment of the gadolinium ion in this compound is defined by the arrangement of the three cyclopentadienyl (Cp) ligands around the central metal atom. The gadolinium ion in this complex typically exhibits a +3 oxidation state. cymitquimica.com The interaction between the gadolinium and the cyclopentadienyl ligands is characterized by hapticity, which describes the coordination of a ligand to a metal center through a continuous series of atoms. wikipedia.org In this compound, each cyclopentadienyl ligand is bonded to the gadolinium atom through all five of its carbon atoms, which is denoted as η⁵-coordination. cymitquimica.com This η⁵-hapticity signifies that the π-electron system of the cyclopentadienyl ring is involved in the bonding. cymitquimica.comwikipedia.org The trivalent gadolinium cation, being a "hard" ion, typically exhibits large coordination numbers, commonly 8-10. nih.gov The three η⁵-cyclopentadienyl ligands contribute to a high coordination number around the gadolinium center.

Metal-Carbon Bond Length Analysis and Lanthanide Contraction Trends

Analysis of the metal-carbon (Gd-C) bond lengths in this compound provides valuable information about the strength and nature of the metal-ligand interaction. Quantum-chemical calculations for gadolinium β-diketonate complexes, which are analogous in some respects, show average Gd-O bond lengths ranging from 2.2353 Å to 2.317 Å. chemrxiv.org While these are not Gd-C bonds, they provide a reference for the expected bond distances in gadolinium coordination compounds.

A key trend observed in lanthanide chemistry is the lanthanide contraction, which is the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number. bath.ac.uk This contraction leads to a corresponding decrease in metal-ligand bond lengths across the lanthanide series. For instance, in a series of isostructural lanthanide complexes, the average Ln-O bond lengths show a progressive decrease from lanthanum to lutetium. nih.gov This trend is also expected for the Ln-C bonds in tris(cyclopentadienyl)lanthanide complexes. The decrease in mean bond length from La³⁺ to Lu³⁺ can be significant, varying with coordination number, for example, a decrease of 0.21 Å for coordination number acs.org (an 8.0% decrease). chemrxiv.org

| Coordination Number | Mean Bond Length Decrease (La³⁺ to Lu³⁺) | Percentage Decrease |

|---|---|---|

| 6 | 0.25 Å | 9.8% |

| 7 | 0.22 Å | 8.7% |

| 8 | 0.21 Å | 8.0% |

| 9 | 0.21 Å | 8.2% |

| 10 | 0.18 Å | 6.9% |

Structural Comparisons with Other Lanthanide and Actinide Tris(cyclopentadienyl) Analogues

Tris(cyclopentadienyl) complexes serve as excellent models for comparing the bonding characteristics of 4f (lanthanide) and 5f (actinide) elements. nih.gov While lanthanides and actinides can have similar ionic radii and often form isostructural complexes, there are subtle but significant differences in their bonding. northwestern.edu Actinide-ligand bonds generally exhibit a greater degree of covalency compared to lanthanide-ligand bonds. northwestern.edu This increased covalency in actinide complexes is attributed to the greater spatial extent and energetic accessibility of the 5f orbitals for bonding, compared to the more contracted 4f orbitals of the lanthanides. nih.gov

In structurally similar complexes with soft-donor ligands, actinide-ligand bond lengths are often shorter than their lanthanide counterparts for metal ions of comparable size. northwestern.edu For example, in (MeC₅H₄)₃ML complexes (where M = U or Ce), the U-P bond is shorter than the Ce-P bond. northwestern.edu This trend highlights the enhanced covalent interactions in actinide bonding. northwestern.edu

Investigation of Intrinsic Twinning and Disorder in Crystal Structures

Crystals of organometallic compounds, including this compound, can sometimes exhibit pathologies such as twinning and disorder, which can complicate structure determination from X-ray diffraction data. nih.gov Twinning occurs when two or more separate crystals are intergrown in a symmetrical manner, leading to an overlap of diffraction patterns. Disorder refers to situations where a molecule or part of a molecule occupies multiple positions within the crystal lattice. nih.gov These phenomena can alter the diffraction pattern and may require specialized data processing and refinement techniques to resolve the correct crystal structure. nih.gov For instance, in some lanthanide complexes, issues with crystal quality have been noted, which can affect the accuracy of the determined structure. nih.gov Careful analysis of the diffraction data is necessary to identify and account for such crystallographic abnormalities. nih.gov

Spectroscopic Characterization of Electronic and Magnetic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Dynamics and Bonding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamics and bonding of ligands in coordination complexes. In the context of Tris(cyclopentadienyl)gadolinium, NMR studies can provide insights into the nature of the bond between the gadolinium ion and the cyclopentadienyl (B1206354) (Cp) rings. The chemical shifts observed in ¹H and ¹³C NMR spectra are influenced by the electron density around the nuclei, which is in turn affected by the bonding to the paramagnetic Gd(III) center. ucl.ac.ukacs.org The interaction between the unpaired electrons of the gadolinium ion and the nuclear spins of the ligand atoms can lead to significant shifts in the NMR signals, known as contact shifts. ucl.ac.uk

The dynamic behavior of the cyclopentadienyl ligands can also be studied using variable-temperature NMR spectroscopy. These studies can reveal information about ligand exchange processes and the rotational barriers of the Cp rings. The Karplus equation, which relates the three-bond (vicinal) H-H coupling constant to the dihedral angle, is a key tool in the conformational analysis of such complexes. sharif.edu

Furthermore, the trigonal arrangement of the three cyclopentadienyl ligands creates a specific electronic environment that stabilizes the (n+1)dz² orbital. nih.gov This stabilization has been shown to favor a 4fⁿ5d¹ ground state configuration for some reduced lanthanide(II) ions within this ligand field. nih.gov While Gd(III) in this compound has a 4f⁷ configuration, the influence of the ligand field on the electronic structure is a crucial aspect that can be probed by advanced NMR techniques and supported by theoretical calculations. nih.govacs.org

Infrared (IR) and Mass Spectrometry (MS) in Complex Characterization

Infrared (IR) spectroscopy and mass spectrometry (MS) are essential techniques for the characterization of this compound. IR spectroscopy provides information about the vibrational modes of the cyclopentadienyl ligands and the metal-ligand bonds. The positions and intensities of the absorption bands in the IR spectrum can confirm the presence of the Cp rings and provide clues about the symmetry of the complex.

Mass spectrometry is used to determine the molecular weight of the complex and to study its fragmentation patterns. For this compound, with a molecular weight of approximately 352.5 g/mol , mass spectrometry can confirm the identity of the synthesized compound. cymitquimica.com Techniques like electrospray ionization mass spectrometry (ESI-MS) are particularly useful for analyzing organometallic complexes. nih.govrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1272-21-5 cymitquimica.com |

| Molecular Formula | C₁₅H₁₅Gd cymitquimica.com |

| Molecular Weight | 352.5 g/mol cymitquimica.com |

| Appearance | Silvery-white americanelements.com |

Analysis of Magnetic Susceptibility and Exchange Interactions

The magnetic properties of this compound are of significant interest due to the presence of the Gd(III) ion, which has a high magnetic moment. americanelements.com The magnetic susceptibility of this complex provides valuable information about its electronic structure and the interactions between the gadolinium ions.

The Gd(III) ion has a 4f⁷ electronic configuration, resulting in a theoretical magnetic moment of 7.94 µB. americanelements.com In a coordination complex, the surrounding ligands create a crystal field that can lift the degeneracy of the f-orbitals. wikipedia.orglibretexts.org This splitting of the energy levels is influenced by the nature of the metal ion, its oxidation state, the arrangement of the ligands, and the coordination number. wikipedia.org For lanthanides like gadolinium, the crystal-field effects are generally weaker than for transition metals due to the shielding of the 4f electrons. berkeley.edu However, these effects can still cause a depopulation of excited crystal-field levels as the temperature decreases, which can be observed in the temperature dependence of the magnetic susceptibility. nih.gov

In some gadolinium-containing compounds, weak ferromagnetic exchange interactions between adjacent Gd(III) ions have been observed. nih.gov This type of interaction, where the magnetic moments of neighboring ions tend to align parallel to each other, can be quantified by modeling the magnetic behavior. For instance, in a dinuclear gadolinium citrate (B86180) complex, a ferromagnetic exchange interaction (J) of +0.039 cm⁻¹ was determined between Gd(III) ions separated by 4.321 Å. nih.gov Such weak interactions can arise from through-space or through-bond coupling mechanisms.

Table 2: Magnetic Properties of Gadolinium Complexes

| Complex | Magnetic Property | Finding |

|---|---|---|

| Gd(III) ion | Magnetic Moment | Theoretical value of 7.94 µB. americanelements.com |

| Dinuclear Gd citrate | Exchange Interaction | Weak ferromagnetic exchange (J = +0.039 cm⁻¹) observed. nih.gov |

Optical Spectroscopy and Luminescence Properties

The optical properties of gadolinium complexes, including this compound, are primarily related to electronic transitions involving the 4f electrons of the Gd(III) ion. While direct f-f transitions are Laporte-forbidden and thus weak, luminescence can be observed, often through energy transfer mechanisms.

In some gadolinium-containing materials, the Gd(III) ion can act as an energy donor, transferring energy to other luminescent centers, such as Eu(III), leading to enhanced emission from the acceptor ion. nih.gov The optical properties of these materials are influenced by factors such as the crystal field strength and the band gap of the host material. nih.gov For instance, in Ce³⁺-doped gadolinium gallium aluminum garnet (Gd₃(Ga,Al)₅O₁₂), a decrease in the crystal field strength and band gap is observed with increasing gallium content. nih.gov

Luminescence quenching, the reduction of emission intensity, can occur due to various processes, including thermal ionization of excited states. nih.govresearchgate.net Studies on Ce³⁺-doped gadolinium-containing garnets have shown that thermal quenching leads to shorter decay times and reduced emission intensities at higher temperatures. nih.gov

Electronic Structure and Chemical Bonding Analysis

Quantum Chemical Investigations of Metal-Ligand Bonding

Quantum chemical methods are essential for probing the bonding in f-element complexes, which is often not purely ionic. nih.gov These investigations provide a detailed picture of orbital interactions and charge distribution.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netwikimedia.org It has become a primary tool for calculating the properties of f-element organometallic compounds. acs.org DFT calculations on gadolinium-cyclopentadienyl complexes and their derivatives have been instrumental in elucidating their structural and bonding properties. nih.gov

Studies on various gadolinium complexes, including those with cyclopentadienyl (B1206354) ligands, consistently show that the gadolinium 5d orbitals play a crucial role in chemical bonding. nih.gov For instance, in a trinuclear gadolinium cluster featuring substituted cyclopentadienyl ligands, DFT calculations identified a singly occupied molecular orbital (SOMO) arising from σ-bonding between the 5dz² orbitals of the gadolinium ions. acs.orgnih.gov This involvement of d-orbitals points towards a degree of covalent character in the metal-ligand interactions. Further DFT studies on related (Cp)₃M(C≡NCy) complexes (where M is a lanthanide or actinide) have also been conducted to analyze the competing interactions between the Cp and isonitrile ligands. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, "Lewis-like" description of bonding by studying charge transfer and donor-acceptor interactions between molecular fragments. scispace.comresearchgate.net This method has been applied to several gadolinium-cyclopentadienyl systems to provide a more intuitive chemical picture of the bonding. nih.govnih.govscispace.comacs.org

In a study of a trinuclear gadolinium cluster, [{(Cpttt)₂Gd}₃(HAN)], NBO analysis was used to understand the magnetic exchange mechanism. nih.gov The analysis revealed significant donor-acceptor interactions between the nitrogen 2p orbitals of the ligand and the empty 5d, 6s, and 6p orbitals of the gadolinium centers. nih.gov These interactions, quantified by second-order perturbation theory, indicate a ferromagnetic contribution to the magnetic coupling. nih.gov

| Donor NBO (Ligand) | Acceptor NBO (Metal) | Stabilization Energy E(2) (kJ mol⁻¹) |

|---|---|---|

| Nitrogen 2p | Gadolinium 5d/6s/6p | 19.3–55.8 |

NBO analysis of other gadolinium cyclopentadienyl derivatives, such as metallacyclopentasilane ate complexes, suggests that negative charge is primarily localized on the silicon atoms attached to the metal center. acs.org This localization helps to characterize the partial covalent character of the gadolinium-silicon bonds. acs.org

No specific studies applying the Morokuma–Ziegler decomposition method to Tris(cyclopentadienyl)gadolinium were identified in the reviewed literature.

Influence of Ligand Environment on Lanthanide Oxidation States and Electronic Ground States

The ligand environment created by three cyclopentadienyl rings has a profound effect on the electronic properties of the central gadolinium atom, including its accessible oxidation states. While gadolinium is almost exclusively found in the +3 oxidation state, the use of substituted cyclopentadienyl ligands, such as C₅H₄(SiMe₃) (Cp'), has enabled the isolation of molecular complexes containing gadolinium in the formal +2 oxidation state.

DFT studies were crucial in understanding this phenomenon. scispace.com For typical lanthanide reductions from Ln³⁺ to Ln²⁺, the added electron would occupy a 4f orbital (a 4fⁿ to 4fⁿ⁺¹ transition). However, in the tris(cyclopentadienyl) ligand environment, calculations revealed that the highest occupied molecular orbital (HOMO) of the resulting [Cp'₃Gd]⁻ anion is a dz² orbital. scispace.com This indicates that the reduction of the Gd³⁺ complex creates a Gd²⁺ ion with a 4f⁷5d¹ electronic configuration, rather than the expected 4f⁸ state. scispace.com The similarity of the UV-visible spectra of these Gd²⁺ complexes to other d¹ ions like Y²⁺ and Lu²⁺ provides experimental support for this 4f⁷5d¹ assignment. scispace.com

Valence Delocalization and Multicenter Bonding in Trinuclear Gadolinium Clusters

Investigations into multinuclear gadolinium complexes containing cyclopentadienyl ligands have revealed fascinating bonding motifs that go beyond simple two-center bonds. A prominent example is the trinuclear mixed-valence cluster (CpiPr₅)₃Gd₃H₃I₂ (where CpiPr₅ is pentaisopropylcyclopentadienyl). acs.orgnih.govresearchgate.net

Structural and computational analyses of this cluster support the concept of valence delocalization, where an electron is not confined to a single metal atom but is shared among multiple centers. acs.orgnih.gov This delocalization results from the formation of a three-center, one-electron σ-bond. acs.orgnih.gov DFT calculations show this bond arises from the overlap of the 5dz² orbitals on the three gadolinium atoms. acs.org The resulting singly occupied molecular orbital (SOMO) is dominated by contributions from these gadolinium 5d orbitals. acs.org This multicenter bonding is supported by the molecule's D₃h symmetry, which would be unlikely if the gadolinium ions were in localized, distinct oxidation states (e.g., two Gd³⁺ and one Gd²⁺). researchgate.net This delocalization also induces strong ferromagnetic coupling between the shared electron and the 4f electrons on each gadolinium, leading to a high-spin S = 11 ground state. acs.orgnih.gov

| Orbital Contribution | Percentage |

|---|---|

| Gd 5dz² | ~70% |

| I 5p and 5d | ~13% |

| Gd 6p | ~10% |

Correlation of Thermochemical Properties with Electronic Structure (e.g., Ionization Potentials)

The electronic structure of a molecule, as calculated by quantum chemical methods, is intrinsically linked to its thermochemical properties. Properties such as ionization potentials, electron affinities, and bond stabilization energies can be predicted and understood from the computed orbital energies and compositions.

While specific experimental or calculated ionization potential values for the monomeric Gd(Cp)₃ are not detailed in the surveyed literature, the principles of this correlation are evident in related studies. For example, the NBO analysis of gadolinium clusters provides calculated stabilization energies arising from donor-acceptor orbital interactions, a direct thermochemical insight derived from the electronic structure. nih.gov In the [{(Cpttt)₂Gd}₃(HAN)] cluster, these stabilization energies were found to be between 19 and 56 kJ mol⁻¹, quantifying the strength of the interactions leading to ferromagnetic coupling. nih.gov

Reactivity and Reaction Mechanisms

Ligand Exchange and Ancillary Ligand Accommodation

Information regarding specific ligand exchange reactions and the accommodation of ancillary ligands for the parent tris(cyclopentadienyl)gadolinium is not extensively detailed in the available literature. However, the ability of the gadolinium ion to accommodate a large number of ligands is a known characteristic of lanthanides. nih.gov This suggests that this compound could potentially undergo ligand exchange with other suitable donor molecules. The steric crowding around the gadolinium center, created by the three cyclopentadienyl (B1206354) rings, would play a significant role in the feasibility and nature of such reactions.

Reactions with Protic Reagents and Ligand Removal

Cyclopentadienyl Gadolinium Complexes as Reagents in Organic Transformations

Cyclopentadienyl gadolinium complexes have shown promise as catalysts in organic transformations. Homoleptic tris(cyclopentadienyl)lanthanide complexes, including a gadolinium analogue, have been demonstrated to be excellent catalysts for the hydroboration of various aldehydes and ketones with pinacolborane. rsc.org These catalysts exhibit high reactivity at low catalyst loadings under mild conditions and show good functional group tolerability. rsc.org

A proposed mechanism for the hydroboration of carbonyls catalyzed by these complexes involves the formation of a gadolinium hydride intermediate, which then participates in the reduction of the carbonyl group. researchgate.net The catalytic cycle is believed to proceed through a series of steps involving coordination of the carbonyl substrate to the gadolinium center, hydride transfer, and subsequent regeneration of the active catalyst.

| Catalyst | Substrate | Product | Conditions | Catalyst Loading (mol%) | Conversion (%) |

| (MeCp)₃Gd | Benzaldehyde | Benzyl alcohol | Room Temp, 1 h | 0.1 | >99 |

| (MeCp)₃Gd | Acetophenone (B1666503) | 1-Phenylethanol | Room Temp, 1 h | 0.1 | >99 |

| (MeCp)₃Gd | Cyclohexanone | Cyclohexanol | Room Temp, 1 h | 0.1 | >99 |

Table 1: Catalytic Hydroboration of Carbonyl Compounds using Tris(methylcyclopentadienyl)gadolinium. This table is based on findings from a study on the catalytic activity of tris(methylcyclopentadienyl)lanthanide complexes. rsc.orgdntb.gov.ua

Surface Chemistry Mechanisms in Thin Film Deposition (e.g., ALD)

This compound and its derivatives are utilized as precursors in Atomic Layer Deposition (ALD) for the growth of gadolinium-containing thin films, such as gadolinium oxide (Gd₂O₃). vwr.com The surface chemistry during the ALD process is crucial for achieving high-quality films.

During the ALD of Gd₂O₃ using tris(isopropyl-cyclopentadienyl)gadolinium (Gd(iPrCp)₃) and ozone (O₃), the reaction mechanism involves combustion reactions during the ozone exposure. This leads to the formation of a hydroxyl-terminated surface. Subsequent pulsing of the Gd(iPrCp)₃ precursor results in proton transfer and ligand release.

In processes using water as the co-reactant, the surface hydroxyl groups are expected to react with the incoming precursor molecules, leading to the release of cyclopentadiene (B3395910) as a byproduct and the formation of a new metal-oxygen bond on the surface.

The composition of the oxidant plays a significant role in the reaction pathways during ALD. When using ozone with a low nitrogen content for the deposition of Gd₂O₃ from Gd(iPrCp)₃, the formation of a hydroxyl-terminated surface can lead to parasitic chemical vapor deposition (CVD) due to the hygroscopic nature of Gd₂O₃. In contrast, longer ozone pulses with a high nitrogen content can mitigate this effect.

The choice of oxidant also influences the properties of the deposited films. For instance, in the ALD of other metal oxides, the use of different co-reactants can affect the chemical composition at the film-substrate interface.

Competing Metal-Ligand Interactions

The bonding in this compound is primarily ionic, a characteristic feature of lanthanide complexes. nih.gov The cyclopentadienyl ligand is considered a "spectator" ligand, meaning it primarily serves to stabilize the metal complex while being relatively inert to many reagents. libretexts.org

In complexes containing multiple types of ligands, there can be competition for coordination to the metal center. For example, in tris(cyclopentadienyl)lanthanide complexes that also contain a cyclohexylisonitrile ligand, both the anionic cyclopentadienyl and the neutral isonitrile ligands interact with the metal. Theoretical studies using Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide insights into the nature and strength of these competing interactions. researchgate.netuni-muenchen.demq.edu.auresearchgate.net Such analyses can reveal the degree of covalent versus electrostatic character in the metal-ligand bonds. nih.gov

Catalytic Applications and Reaction Catalysis

Homogeneous Catalysis by Tris(cyclopentadienyl)gadolinium Complexes

This compound and its analogues are recognized for their utility in homogeneous catalysis, where the catalyst is in the same phase as the reactants. nsf.gov The applications span several key areas of organic synthesis, including hydrogenation and polymerization, with the reactivity being fundamentally linked to the electronic properties of the gadolinium center. researchgate.netwikipedia.org

Organometallic complexes are frequently employed as catalysts in hydrogenation reactions. wikipedia.org Stable lutetium, a lanthanide neighbor of gadolinium, can be used in catalysts for hydrogenation applications. wikipedia.org While specific detailed studies focusing exclusively on this compound for the hydrogenation of alkenes are not extensively documented in prominent literature, the activity of related organolanthanide complexes suggests its potential in this area. researchgate.netyoutube.com The general mechanism for homogeneous hydrogenation often involves the coordination of the unsaturated substrate (like an alkene) to the metal center, followed by the sequential transfer of hydride ligands from the metal to the substrate, resulting in a saturated alkane. youtube.com

The field of olefin polymerization heavily relies on organometallic catalysts. wikipedia.orgethernet.edu.et Organolanthanide complexes have been a significant focus of this research. researchgate.net Dicyclopentadienyl rare-earth metal complexes of the type (Cp'₂RE-R) have been shown to polymerize certain conventional olefin monomers even without a cocatalyst. researchgate.net However, these dicyclopentadienyl complexes typically exhibit low to negligible catalytic activity for the polymerization of monomers like styrene (B11656) and conjugated dienes. researchgate.net Conversely, mono-cyclopentadienyl rare-earth metal complexes (Cp'RE-R₂) often show much higher catalytic activity and broader reactivity in styrene polymerization. researchgate.net This suggests that the number of cyclopentadienyl (B1206354) ligands is a critical factor in determining the catalytic performance in polymerization reactions. While this compound itself is not a leading catalyst in this specific application, the reactivity of the broader class of lanthanide cyclopentadienyl systems underscores their potential, which can be tuned by modifying the ligand sphere. researchgate.net Furthermore, non-metallocene lanthanide complexes have been successfully employed in the group-transfer polymerization of various monomers, highlighting the versatility of lanthanide metals in initiating polymerization. acs.org

The catalytic activity of this compound is fundamentally derived from the role of the Gd(III) ion. As with other lanthanide ions, Gd(III) is a hard Lewis acid, which allows it to coordinate to Lewis basic substrates, particularly those containing oxygen or nitrogen atoms. nih.gov This coordination activates the substrate, making it more susceptible to subsequent chemical transformation.

In catalytic cycles, the gadolinium ion facilitates the formation of reactive intermediates. nsf.gov For instance, in C-H activation processes catalyzed by organolanthanide complexes, an otherwise inert C-H bond is cleaved to form a new metal-carbon (M-C) bond, which is a key reactive intermediate. nsf.gov The mechanism of catalysis often involves the interaction of the substrate with the catalyst, which can lead to the formation of intermediates where the substrate is directly bonded to the gadolinium ion, thereby lowering the activation energy for the reaction.

Hydroboration Catalysis Analogues with Lanthanide Cyclopentadienyl Systems

While specific studies on this compound as a catalyst for hydroboration are not detailed, extensive research on its direct analogues, the homoleptic tris(cyclopentadienyl)lanthanide complexes (Cp₃Ln), demonstrates their exceptional catalytic activity in the hydroboration of aldehydes and ketones. organic-chemistry.orgnih.gov These reactions serve as a strong model for the expected catalytic behavior of the gadolinium complex.

Studies on complexes where Ln = La, Sm, Nd, Yb, and Y have shown that they are robust and highly reactive catalysts for the hydroboration of various carbonyl compounds with pinacolborane (HBpin). organic-chemistry.orgnih.gov These catalytic systems operate efficiently under mild conditions and with low catalyst loadings, typically between 0.01 and 1 mol%. organic-chemistry.orgnih.gov A key feature of these lanthanide catalysts is their remarkable chemoselectivity, showing a strong preference for carbonyl groups over other unsaturated functionalities like alkenes and alkynes. organic-chemistry.org

Among the studied lanthanides, the lanthanum complex (Cp₃La) has shown superior performance, achieving complete conversion of substrates within an hour with minimal catalyst loading. organic-chemistry.org The catalytic activity is influenced by the steric hindrance of the substrate, with aldehydes generally being more reactive than ketones. organic-chemistry.org Kinetic studies have confirmed that the reaction rate is first-order with respect to the concentrations of the substrate, pinacolborane, and the Cp₃La catalyst. organic-chemistry.org The turnover frequencies (TOF) for these reactions can be very high, reaching up to 33,200 h⁻¹. organic-chemistry.org

Table 1: Catalytic Performance of Cp₃Ln Analogues in the Hydroboration of Acetophenone (B1666503)

This table summarizes the catalytic efficiency of various tris(cyclopentadienyl)lanthanide complexes in the hydroboration of acetophenone with pinacolborane, illustrating the high activity of these analogous systems.

| Catalyst (Cp₃Ln) | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

|---|---|---|---|

| Cp₃La | 0.1 | 1 | >99 |

| Cp₃Nd | 1 | 10 | >99 |

| Cp₃Sm | 1 | 12 | >99 |

| Cp₃Y | 1 | 12 | >99 |

| Cp₃Yb | 1 | 12 | >99 |

Exploration of Divalent Lanthanide Cyclopentadienyl Complexes in Catalysis

In recent years, there has been growing interest in the chemistry of divalent lanthanide complexes (Ln²⁺). researchgate.net The synthesis and characterization of divalent organometallic lanthanide complexes have revealed properties that are distinct from their more common trivalent counterparts. While trivalent lanthanide catalysis is typically driven by Lewis acidity, the availability of a stable +2 oxidation state introduces the potential for redox-based catalytic cycles involving single electron transfer steps.

The electronic ground state of these divalent complexes can be influenced by the ligand environment. organic-chemistry.org For some lanthanide ions, reduction from Ln³⁺ leads to a 4fⁿ⁺¹ configuration, while for others, a 4fⁿ5d¹ configuration is adopted. organic-chemistry.org This difference in electronic structure has profound implications for their reactivity and potential catalytic applications. The exploration of divalent lanthanide cyclopentadienyl complexes in catalysis is an emerging field, offering opportunities to develop novel catalytic transformations that are not accessible with traditional trivalent lanthanide catalysts. researchgate.net

Applications in Advanced Materials Science

Thin Film Technology via Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions to grow materials layer by layer. researchgate.net This method allows for exceptional control over film thickness and uniformity, making it ideal for applications in microelectronics and semiconductor manufacturing. azonano.com Organometallic compounds like Tris(cyclopentadienyl)gadolinium are valuable as ALD precursors due to their volatility and reactivity. azonano.comamericanelements.com

This compound and its substituted analogues, such as Tris(methylcyclopentadienyl)gadolinium ((CpCH₃)₃Gd) and Tris(isopropyl-cyclopentadienyl)gadolinium (Gd(iPrCp)₃), are effective precursors for depositing gadolinium oxide (Gd₂O₃) thin films. researchgate.netmocvd-precursor-encyclopedia.deresearchgate.net The ALD process typically involves alternating pulses of the gadolinium precursor with an oxygen source, such as water (H₂O) or ozone (O₃), into a reaction chamber. mocvd-precursor-encyclopedia.deresearchgate.net

For instance, Gd₂O₃ films have been successfully grown using this compound (GdCp₃) and water at deposition temperatures between 150-350 °C. mocvd-precursor-encyclopedia.de Similarly, the combination of (CpCH₃)₃Gd and water has been used to produce these films. researchgate.net Another process utilizes Gd(iPrCp)₃ with ozone, where the surface chemistry is influenced by the ozone generation process. researchgate.netimec-publications.be The choice of precursor and oxygen source can affect the properties of the resulting film. researchgate.net

The growth of Gd₂O₃ films using cyclopentadienyl-based precursors exhibits self-limiting characteristics, a hallmark of the ALD process. This leads to the deposition of highly uniform films with precise thickness control. azonano.comresearchgate.net

Research has shown that for the GdCp₃/H₂O process at 250 °C, a saturated growth rate of 1.4 Å/cycle can be achieved. mocvd-precursor-encyclopedia.de Under these conditions, the films exhibit a stable refractive index of approximately 1.80, which is close to that of bulk Gd₂O₃. mocvd-precursor-encyclopedia.de However, analysis revealed the films were oxygen-deficient with an O/Gd ratio of 1.3. mocvd-precursor-encyclopedia.de In the case of the (CpCH₃)₃Gd/H₂O process, uniform films with low carbon impurity content (around 0.5 at%) were obtained at 250 °C. researchgate.net These films were found to be crystalline with a cubic C-type structure even when deposited at temperatures as low as 150 °C. researchgate.net

| Precursor System | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Film Characteristics |

| GdCp₃ / H₂O | 250 | 1.4 | Saturated growth, stable refractive index (~1.80), oxygen-deficient (O/Gd ratio ~1.3). mocvd-precursor-encyclopedia.de |

| (CpCH₃)₃Gd / H₂O | 250 | Not specified | Uniform films, low carbon content (0.5 at%), crystalline cubic structure. researchgate.net |

| Gd(thd)₃ / O₃ | 300 | 0.3 | Self-limiting growth, amorphous below 250 °C, crystalline above 250 °C. researchgate.net |

This table presents a summary of growth characteristics for Gd₂O₃ films using different ALD precursor systems.

Gadolinium and its compounds possess unique properties that are advantageous for semiconductor fabrication. americanelements.com Gd₂O₃ thin films, in particular, are of great interest due to their high dielectric constant (high-k). This property makes them a potential replacement for silicon dioxide (SiO₂) as the gate dielectric material in future generations of metal-oxide-semiconductor field-effect transistors (MOSFETs). azonano.com The precise control offered by ALD using precursors like this compound is crucial for manufacturing these ultrathin, high-quality dielectric layers required in advanced microelectronic devices. azonano.comgoogle.com

Spintronics and Quantum Information Science Materials

Spintronics is an emerging technology that utilizes the intrinsic spin of the electron, in addition to its charge, to carry information, offering a new paradigm for data storage and processing. aps.org The development of magnetic semiconductors is a key area of research in this field. aps.org

Gadolinium-doped gallium nitride (GaGdN) has been identified as a promising material for spintronic applications. Tris(methylcyclopentadienyl)gadolinium has been successfully employed as a precursor for the growth of gadolinium nitride (GdN) films on silicon substrates via plasma-enhanced atomic layer deposition (PEALD), using a nitrogen plasma as the nitrogen source. mocvd-precursor-encyclopedia.de GdN itself is a subject of study, and gadolinium can be introduced into bulk Gallium Nitride (GaN) crystals, where its presence has been confirmed by techniques such as electron paramagnetic resonance (EPR) and photoluminescence (PL). icm.edu.pl

The ferromagnetic properties of GdN are not yet fully understood, but one proposed explanation is a carrier-mediated exchange interaction. aps.org A multiband modified Ruderman-Kittel-Kasuya-Yosida (RKKY)-like exchange model suggests that the Curie temperature (the temperature above which a material loses its permanent magnetic properties) in GdN is dependent on the carrier density. aps.orgresearchgate.net This model analyzes the possibility of carrier-mediated ferromagnetism in GdN, highlighting the crucial role that charge carriers play in establishing the magnetic order. aps.org This is a key concept in diluted magnetic semiconductors, where achieving ferromagnetism often depends on having a sufficient concentration of localized spins and a high density of free carriers to mediate the magnetic interactions. uni-konstanz.decapes.gov.brresearchgate.net

Single-Molecule Magnets (SMMs) based on Lanthanide Cyclopentadienyl (B1206354) Complexes

The field of molecular magnetism has seen a surge of interest in lanthanide complexes, particularly those involving cyclopentadienyl (Cp) ligands, as potential single-molecule magnets (SMMs). rsc.org SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, making them promising candidates for high-density data storage and quantum computing applications. While much of the focus has been on highly anisotropic lanthanide ions like dysprosium, the unique electronic properties of gadolinium in cyclopentadienyl ligand environments also present intriguing possibilities and serve as crucial benchmarks for understanding the broader class of lanthanide SMMs.

Ligand Field Geometry and Magnetic Anisotropy

The magnetic properties of a lanthanide-based SMM are profoundly influenced by the interaction between the lanthanide ion's 4f electrons and the electric field generated by the surrounding ligands, an effect described by Ligand Field Theory. libretexts.orgyoutube.comyoutube.com This ligand field dictates the splitting of the f-orbital energies and, consequently, the magnetic anisotropy of the complex, which is a prerequisite for SMM behavior. aps.org

In the case of this compound, the Gd(III) ion is in a +3 oxidation state with a half-filled 4f⁷ electron configuration. cymitquimica.com This configuration results in a spherically symmetric ⁸S₇/₂ ground state with no first-order orbital angular momentum. Consequently, the magnetic anisotropy in gadolinium complexes is generally small and arises from second-order effects, such as mixing with excited states. acs.orgaps.org

The three cyclopentadienyl ligands in this compound create a specific geometric arrangement that influences the ligand field. While a perfectly symmetrical coordination environment would lead to isotropic magnetic behavior, distortions from ideal symmetry can induce a small degree of magnetic anisotropy. The primary source of anisotropy in many gadolinium compounds is often attributed to the magnetic dipole-dipole interactions. aps.org

Understanding the precise ligand field geometry is therefore crucial for predicting and manipulating the magnetic behavior of such complexes. While detailed experimental and computational studies specifically on the ligand field of monomeric this compound in the context of SMMs are limited, research on related gadolinium complexes provides valuable insights. For instance, studies on polynuclear gadolinium complexes have shown that the coordination geometry, often a distorted square-antiprismatic arrangement, plays a key role in their magnetic properties. rsc.org

Encapsulation Strategies for Enhanced Stability

A significant challenge in the practical application of molecular magnets is their stability, as they can be sensitive to environmental factors such as air and solvents. One promising strategy to enhance the stability of lanthanide cyclopentadienyl complexes is through encapsulation. A particularly innovative approach involves the encapsulation of the gadolinium-containing species within a fullerene cage, creating an endohedral fullerene. researchgate.netrsc.org

This encapsulation provides a robust physical barrier, protecting the inner complex from external chemical interactions and potential degradation pathways. The fullerene cage is remarkably stable, capable of withstanding high temperatures and harsh chemical environments. researchgate.net This enhanced stability is crucial for the potential integration of these molecular magnets into devices.

Research has demonstrated the successful encapsulation of gadolinium ions and gadolinium-nitride clusters within fullerene cages, such as C₈₀. These endohedral metallofullerenes have been primarily investigated for applications in magnetic resonance imaging (MRI) due to the paramagnetic nature of the Gd(III) ion. researchgate.netrsc.orgnih.gov However, the principles of this encapsulation strategy are directly applicable to enhancing the stability of SMMs. By isolating the magnetic core, the fullerene cage can help to preserve the spin state and coherence of the encapsulated lanthanide complex, which are critical for quantum information processing.

While the primary focus of fullerene-encapsulated gadolinium has been on biomedical applications, the underlying concept of using a robust, inert shell to protect a functional molecular unit is a key strategy in the design of next-generation SMMs with improved stability and processability.

| Encapsulation Strategy | Encapsulated Species | Potential Advantages for SMMs |

| Fullerene Encapsulation | Gadolinium Ions (Gd³⁺) | Enhanced chemical and thermal stability, isolation of the magnetic core, potential for surface functionalization. |

| Gadolinium Nitride Clusters (e.g., Gd₃N) | Higher gadolinium payload per molecule, unique electronic and magnetic properties arising from the cluster. |

Other Advanced Materials Research

Beyond the realm of single-molecule magnets, this compound and its derivatives are valuable precursors in the synthesis of other advanced materials. cymitquimica.comamericanelements.com Their utility stems from their volatility and ability to decompose cleanly to deposit gadolinium-containing thin films. mocvd-precursor-encyclopedia.de

In the field of electronics , these organometallic compounds are employed in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to fabricate gadolinium oxide (Gd₂O₃) and gadolinium nitride (GdN) thin films. mocvd-precursor-encyclopedia.de These films have potential applications in various electronic devices, including as high-k dielectrics in semiconductors and in spintronic devices. mocvd-precursor-encyclopedia.de Substituted cyclopentadienyl ligands, such as ethylcyclopentadienyl and isopropylcyclopentadienyl, are often used to modify the volatility and decomposition characteristics of the precursor to suit specific deposition requirements. mocvd-precursor-encyclopedia.destrem.com

This compound also exhibits catalytic activity in certain organic synthesis reactions. cymitquimica.com The gadolinium center can act as a Lewis acid to activate substrates and facilitate bond formation. While not as widely used as other transition metal catalysts, its unique reactivity profile makes it a subject of ongoing research in the development of novel catalytic transformations.

Furthermore, the luminescent properties of some gadolinium complexes, including the green luminescence observed from ether solutions of this compound, suggest potential applications in optoelectronic materials . mocvd-precursor-encyclopedia.de

| Application Area | Material/Process | Role of this compound Derivative |

| Electronics | Gadolinium Oxide (Gd₂O₃) Thin Films | Precursor in CVD and ALD |

| Gadolinium Nitride (GdN) Thin Films | Precursor in ALD | |

| Catalysis | Organic Synthesis | Catalyst |

| Optoelectronics | Luminescent Materials | Emitter |

Future Research Directions and Outlook

Design and Synthesis of Novel Substituted Cyclopentadienyl (B1206354) Ligands for Tuned Properties

The properties of tris(cyclopentadienyl)gadolinium can be finely tuned by modifying the cyclopentadienyl (Cp) ligands. The synthesis of new, substituted Cp ligands is a major focus of ongoing research. By introducing different functional groups onto the Cp ring, researchers can alter the electronic and steric properties of the resulting complex, thereby influencing its reactivity, stability, and magnetic behavior.

Substituted cyclopentadienyl ligands, such as methylcyclopentadienyl and tetramethylcyclopentadienyl, have already been used to create gadolinium complexes like Tris(methylcyclopentadienyl)gadolinium(III) and Tris(tetramethylcyclopentadienyl)gadolinium(III). americanelements.comalfachemic.com The introduction of alkyl groups, for example, can increase the solubility of the complex in non-polar organic solvents and enhance its stability. cymitquimica.com

Future work in this area is directed towards creating ligands with more complex substituents. These could include chiral groups to induce stereoselectivity in catalytic reactions, or functional groups that can participate in secondary interactions, leading to novel material properties. The development of bifunctional ligands, which can bind to the gadolinium center and also interact with other molecules or surfaces, is another promising avenue. nih.gov The goal is to create a library of gadolinium complexes with a wide range of tailored properties, suitable for diverse applications. rsc.org

Table 1: Examples of Substituted Cyclopentadienyl Gadolinium Complexes

| Compound Name | Chemical Formula | Key Feature |

| This compound | C₁₅H₁₅Gd | Parent compound |

| Tris(methylcyclopentadienyl)gadolinium(III) | C₁₈H₂₁Gd | Increased solubility and stability |

| Tris(tetramethylcyclopentadienyl)gadolinium(III) | C₂₇H₃₉Gd | Enhanced steric bulk |

Advanced Computational Modeling for Predictive Material Design

Computational chemistry is becoming an indispensable tool for the rational design of new materials. acs.org In the context of gadolinium complexes, advanced computational modeling can predict the structure, bonding, and properties of new compounds before they are synthesized in the lab. researchgate.netmdpi.com This predictive capability saves significant time and resources.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic structure of this compound and its derivatives. mdpi.com These calculations provide insights into the nature of the gadolinium-ligand bonds and can help to explain the observed magnetic and catalytic properties. Molecular dynamics simulations can be used to study the behavior of these complexes in different environments, such as in solution or on a surface. acs.orgresearchgate.net

A key area of future research is the development of more accurate and efficient computational models for lanthanide complexes. nih.gov The unique electronic structure of gadolinium, with its half-filled f-shell, presents a challenge for standard computational methods. doubtnut.com By developing new theoretical approaches and parametrizations, researchers will be able to make more reliable predictions about the properties of novel gadolinium compounds, accelerating the discovery of new materials with desired functionalities. acs.org

Development of New Catalytic Transformations

Organometallic compounds are widely used as catalysts in a variety of chemical reactions. americanelements.com While the catalytic applications of this compound are not as extensively studied as those of other transition metal complexes, there is growing interest in its potential in this area. cymitquimica.com The unique electronic and steric properties of the gadolinium center can lead to novel catalytic activities.

Future research will focus on exploring the use of this compound and its derivatives as catalysts for a range of organic transformations. This could include polymerization reactions, C-H activation, and asymmetric synthesis. The development of chiral gadolinium complexes is particularly promising for enantioselective catalysis.

Furthermore, the immobilization of these complexes on solid supports could lead to the development of heterogeneous catalysts with improved stability and recyclability. The unique reactivity of gadolinium complexes may also enable catalytic transformations that are not possible with traditional catalysts. chemeurope.com

Exploration of New Oxidation States and Coordination Environments

The vast majority of gadolinium chemistry involves the +3 oxidation state, which is particularly stable due to its half-filled 4f electron shell (4f⁷). doubtnut.comwikipedia.orgsputtertargets.net However, gadolinium can occasionally be found in other oxidation states, such as +2, +1, or 0. wikipedia.org The exploration of these less common oxidation states is a frontier in gadolinium chemistry.

Synthesizing and stabilizing this compound analogues in unusual oxidation states could lead to compounds with novel electronic and magnetic properties. This would require the use of carefully designed ligand systems that can support these alternative oxidation states.

In addition to exploring new oxidation states, researchers are also investigating new coordination environments for the gadolinium ion. While this compound features a coordination number of 3 (if each Cp ligand is considered monodentate), gadolinium is known to form complexes with high coordination numbers. wikipedia.org By using larger or more flexible ligands, it may be possible to create gadolinium complexes with unusual geometries and coordination numbers. This could lead to new materials with interesting structural and physical properties.

Q & A

What experimental safety protocols are critical when synthesizing or handling Tris(cyclopentadienyl)gadolinium in inert-atmosphere gloveboxes?

Answer:

this compound is highly reactive with air and moisture, necessitating strict inert-atmosphere conditions (e.g., nitrogen or argon gloveboxes). Key safety measures include:

- Dry environment maintenance : Use gas purification systems to ensure oxygen and moisture levels remain below 1 ppm .

- Fire prevention : Avoid contact with water or oxidizing agents, as reactions produce flammable gases (e.g., hydrogen). Dry chemical fire extinguishers (e.g., CO₂) are recommended .

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Respiratory protection is required if aerosolization occurs .

How can the purity of this compound be verified, and what analytical techniques are most effective for characterizing its structural integrity?

Answer:

Purity and structural validation require a multi-technique approach:

- Elemental analysis : Combustion analysis quantifies carbon and hydrogen content to confirm stoichiometry.

- Nuclear magnetic resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., C₆D₆) identify cyclopentadienyl ligand symmetry and purity .

- X-ray crystallography : Single-crystal analysis resolves coordination geometry and bond lengths, critical for confirming gadolinium’s +3 oxidation state .

- Mass spectrometry : High-resolution ESI-MS detects trace impurities or ligand dissociation products .

What methodological challenges arise when using this compound as a precursor in plasma-enhanced atomic layer deposition (PEALD) for doped HfO₂ thin films?

Answer:

In PEALD processes, challenges include:

- Supercycle design : Balancing Gd:HfO₂ deposition ratios requires precise control of precursor injection/purge times. For example, four HfO₂ cycles per Gd supercycle optimize doping homogeneity without disrupting crystallinity .

- Thermal stability : Post-deposition rapid thermal annealing (RTA) at 650°C in N₂ enhances ferroelectric phase formation but risks Gd segregation. In situ XPS monitors surface composition changes during annealing .

- Plasma compatibility : Oxygen plasma exposure must avoid over-oxidizing cyclopentadienyl ligands, which can introduce carbon defects. Lower plasma power (≤50 W) and shorter exposure times mitigate this .

How can researchers resolve contradictions in reported magnetic properties of this compound-based coordination polymers?

Answer:

Discrepancies in magnetic data (e.g., paramagnetic vs. low-spin behavior) often stem from:

- Synthetic conditions : Variations in solvent polarity (e.g., THF vs. toluene) or reaction temperature alter ligand field effects. Replicate experiments under controlled conditions using Schlenk lines .

- Sample hydration : Trace moisture can hydrolyze Gd-Cp bonds, forming Gd-OH byproducts. Karl Fischer titration ensures solvent dryness before synthesis .

- Measurement techniques : SQUID magnetometry must account for diamagnetic contributions from ligands. Pascal’s constants correct for ligand-based diamagnetism in susceptibility calculations .

What advanced computational methods are suitable for modeling the electronic structure of this compound complexes?

Answer:

Density functional theory (DFT) with relativistic corrections is essential for accuracy:

- Basis sets : Use segmented all-electron basis sets (e.g., def2-TZVP) for Gd and polarized sets for lighter atoms .

- Relativistic effects : Incorporate the zero-order regular approximation (ZORA) to account for Gd’s strong spin-orbit coupling .

- Solvent modeling : Apply the conductor-like screening model (COSMO) to simulate dielectric environments (e.g., benzene) and refine ligand dissociation energies .

How does the choice of cyclopentadienyl substituents (e.g., methyl vs. n-butyl) impact the reactivity of this compound in organometallic catalysis?

Answer:

Substituent effects are critical for catalytic activity:

- Steric bulk : Methyl groups (e.g., Tris(methylcyclopentadienyl)gadolinium) reduce steric hindrance, favoring substrate binding in polymerization catalysis. Compare turnover frequencies (TOF) using GC-MS or GPC .

- Electronic tuning : Electron-withdrawing substituents (e.g., -CF₃) increase Lewis acidity, enhancing Gd’s electrophilicity in C-H activation. Cyclic voltammetry (CV) quantifies redox potential shifts .

- Thermogravimetric analysis (TGA) : Determines thermal stability thresholds; n-butyl derivatives decompose at lower temperatures (~150°C vs. 200°C for methyl), limiting high-temperature applications .

What strategies optimize the use of this compound in designing single-molecule magnets (SMMs) with higher blocking temperatures?

Answer:

To enhance SMM performance:

- Ligand field symmetry : Use pentagonal bipyramidal geometries (e.g., with cyanide bridges) to maximize magnetic anisotropy. Magnetic circular dichroism (MCD) probes ligand field splitting .

- Exchange coupling : Introduce radical ligands (e.g., nitronyl nitroxides) to strengthen Gd-radical exchange interactions. EPR spectroscopy maps coupling constants .

- Dilution studies : Embed SMMs in diamagnetic matrices (e.g., La analogs) to suppress intermolecular dipolar quenching. AC susceptibility measurements quantify relaxation times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.